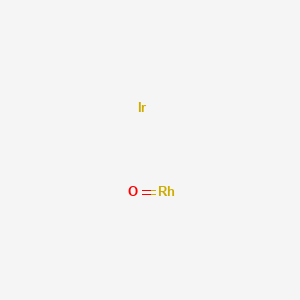
Iridium--oxorhodium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–oxorhodium (1/1) is a bimetallic complex that combines iridium and rhodium in a 1:1 ratio. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. The combination of iridium and rhodium offers a synergistic effect, enhancing the overall reactivity and stability of the complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium–oxorhodium (1/1) typically involves the use of precursor compounds containing iridium and rhodium. One common method is the co-precipitation technique, where iridium and rhodium salts are dissolved in a suitable solvent and then precipitated together using a reducing agent. The resulting precipitate is then subjected to further purification steps to obtain the desired bimetallic complex.
Another approach involves the use of organometallic precursors, where iridium and rhodium complexes are combined under controlled conditions to form the iridium–oxorhodium (1/1) complex. This method allows for precise control over the stoichiometry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of iridium–oxorhodium (1/1) may involve large-scale batch or continuous processes. These processes often utilize high-pressure reactors and advanced purification techniques to ensure the consistent quality and yield of the compound. The choice of production method depends on factors such as the desired scale, cost, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Iridium–oxorhodium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which are often more reactive.
Reduction: It can also be reduced to lower oxidation state species, which may exhibit different catalytic properties.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of iridium–oxorhodium (1/1) include hydrogen gas, oxygen, and various organic ligands. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of iridium–oxorhodium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while substitution reactions may result in the formation of new ligand complexes.
Scientific Research Applications
Iridium–oxorhodium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. Its unique bimetallic nature enhances its catalytic efficiency and selectivity.
Medicine: Research has shown that iridium–oxorhodium (1/1) complexes exhibit promising anticancer properties. They can interact with DNA and other biomolecules, leading to the inhibition of cancer cell growth.
Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of iridium–oxorhodium (1/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of substrates through its bimetallic active sites. In medicinal applications, it can bind to DNA and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Iridium–oxorhodium (1/1) can be compared with other bimetallic complexes, such as iridium–platinum and rhodium–platinum complexes. While these compounds share some similarities, iridium–oxorhodium (1/1) is unique in its combination of iridium and rhodium, which provides distinct catalytic and electronic properties. Similar compounds include:
- Iridium–platinum complexes
- Rhodium–platinum complexes
- Iridium–palladium complexes
Properties
CAS No. |
395075-44-2 |
|---|---|
Molecular Formula |
IrORh |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
iridium;oxorhodium |
InChI |
InChI=1S/Ir.O.Rh |
InChI Key |
JUXKDUURTIYYGF-UHFFFAOYSA-N |
Canonical SMILES |
O=[Rh].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
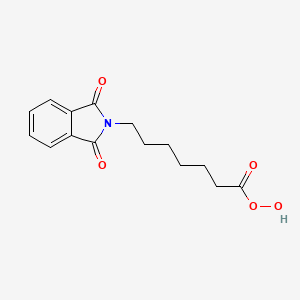
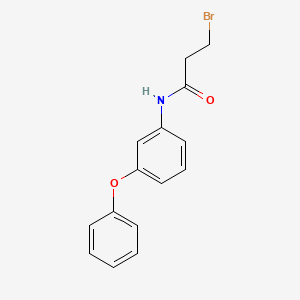
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
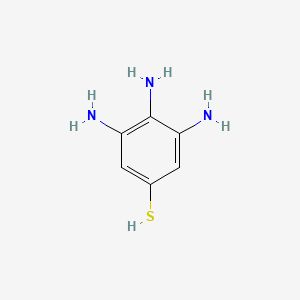
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
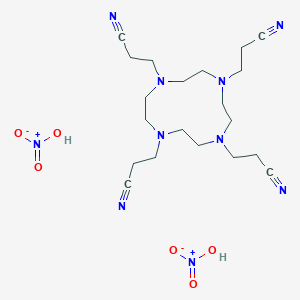


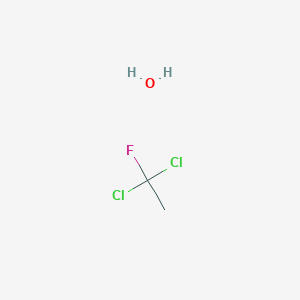
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
